molecular formula C16H22INO B1240463 7-trans-OH-PIPAT

7-trans-OH-PIPAT

Cat. No.: B1240463
M. Wt: 371.26 g/mol
InChI Key: QBXHUZJZYDSLRH-RXTQTKKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-trans-OH-PIPAT involves several steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrahydronaphthalene core: This can be achieved through a series of cyclization reactions.

    Introduction of the propylamino group: This step typically involves nucleophilic substitution reactions.

    Iodination: The introduction of the iodine atom is a crucial step, often achieved through electrophilic iodination reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-trans-OH-PIPAT can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and the iodine substituent can be reduced under appropriate conditions.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the iodine atom could yield a variety of substituted derivatives.

Scientific Research Applications

7-trans-OH-PIPAT has several scientific research applications:

Mechanism of Action

7-trans-OH-PIPAT exerts its effects primarily through its interaction with dopamine receptors. It binds to the dopamine D3 receptor with high affinity, modulating the receptor’s activity. This interaction can influence various signaling pathways within the cell, leading to changes in neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

    7-OH-DPAT: 7-hydroxy-2-N,N-(di-n-propyl)aminotetralin

    8-OH-DPAT: 8-hydroxy-2-N,N-(di-n-propyl)aminotetralin

    NCQ298: S(-)-3-iodo-N-[(1’-ethyl-2’-pyrrolidinyl)methyl]-2-hydroxy-5,6-dimethoxybenzamide

Uniqueness

7-trans-OH-PIPAT is unique due to its high specificity and affinity for the dopamine D3 receptor. This makes it particularly valuable in research focused on this receptor subtype, distinguishing it from other similar compounds that may have broader or less specific activity .

Properties

Molecular Formula

C16H22INO

Molecular Weight

371.26 g/mol

IUPAC Name

(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C16H22INO/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14/h3-6,9,14,19H,2,7-8,10-12H2,1H3/b9-4-/t14-/m1/s1

InChI Key

QBXHUZJZYDSLRH-RXTQTKKPSA-N

Isomeric SMILES

CCCN(C/C=C\I)[C@@H]1CCC2=C(C1)C(=CC=C2)O

Canonical SMILES

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O

Synonyms

8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin
8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, 123I-labeled
8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, E-(+-)-isomer
8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, R-(E)-isomer
8-OH-PIPAT

Origin of Product

United States

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